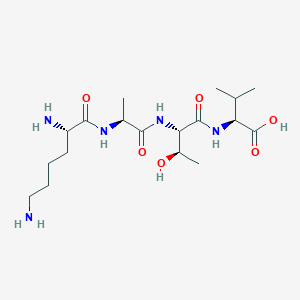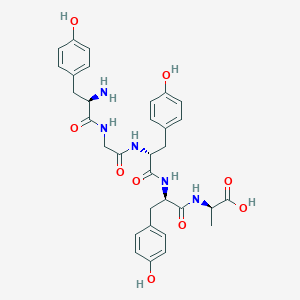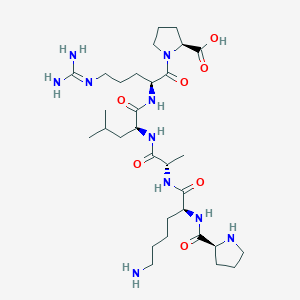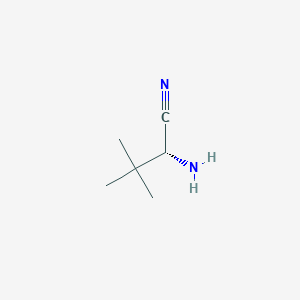![molecular formula C18H20F2O B15169562 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene CAS No. 643062-76-4](/img/structure/B15169562.png)
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene is an organic compound characterized by the presence of difluoro and methoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1-difluoro-2-iodoethane and 4-methoxyphenylboronic acid.
Reaction Conditions: A Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The difluoro group can be reduced to a single fluorine or hydrogen under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives
Scientific Research Applications
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The presence of the difluoro group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene can be compared with other similar compounds:
Properties
CAS No. |
643062-76-4 |
|---|---|
Molecular Formula |
C18H20F2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene |
InChI |
InChI=1S/C18H20F2O/c1-3-4-14-5-7-15(8-6-14)13-18(19,20)16-9-11-17(21-2)12-10-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ANSOEHLWIRPDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)

![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)





![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

